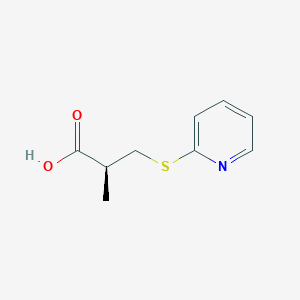

(2S)-2-methyl-3-pyridin-2-ylsulfanylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fludarabine, commercialisé sous le nom de marque Fludara, est un analogue de la purine et un agent antinéoplasique. Il est principalement utilisé dans le traitement des malignités hématologiques telles que la leucémie lymphoïde chronique, le lymphome non hodgkinien, la leucémie myéloïde aiguë et la leucémie lymphoïde aiguë .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Fludarabine peut être synthétisé en utilisant la 2-fluoro-9-beta-D-(2',3',5'-tri-alkoxyarabinofuranosyl)adénine comme matière première. La réaction implique une solution mélangée d'hydroxyde de sodium et d'ammoniaque comme réactif et une solution mélangée d'eau et de 2-méthyltétrahydrofurane comme solvant. La réaction est effectuée à 0-5°C pendant 1-3 heures, suivie d'une neutralisation avec de l'acide acétique glacial, d'une filtration sous vide, d'une recristallisation avec de l'eau et d'une décoloration avec du charbon actif pour obtenir de la fludarabine pure .

Méthodes de production industrielle : Dans les environnements industriels, le phosphate de fludarabine est préparé en ajoutant de la fludarabine et du phosphate de triéthyle dans un récipient de réaction placé dans un bain de réaction à basse température à -6°C. L'oxychlorure de phosphore est ajouté sous agitation, suivi de l'ajout d'eau et de dichlorométhane après 12 heures de réaction. Le mélange est ensuite extrait pour obtenir une phase aqueuse et une phase organique. Le pH de la phase aqueuse est ajusté à 2-3, suivi d'une recristallisation, d'une filtration et d'un séchage sous vide pour obtenir du phosphate de fludarabine avec une pureté de 99,95% .

Analyse Des Réactions Chimiques

Types de réactions : Fludarabine subit diverses réactions chimiques, notamment :

Oxydation : Fludarabine peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle purine.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle purine, conduisant à la formation de différents analogues.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants dans des conditions contrôlées.

Réduction : Borohydrure de sodium ou autres agents réducteurs.

Substitution : Agents halogénants ou nucléophiles dans des conditions spécifiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues et métabolites de la fludarabine qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

Fludarabine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les analogues de la purine et leurs propriétés chimiques.

Biologie : Étudié pour ses effets sur les processus cellulaires, y compris la synthèse et la réparation de l'ADN.

Médecine : Largement utilisé dans les schémas de chimiothérapie pour traiter les malignités hématologiques.

5. Mécanisme d'action

Fludarabine exerce ses effets en inhibant la synthèse de l'ADN. Il est rapidement déphosphorylé en 2-fluoro-ara-A, puis phosphorylé de manière intracellulaire par la désoxycytidine kinase en triphosphate actif, 2-fluoro-ara-ATP. Ce métabolite actif inhibe l'ADN polymérase alpha, la ribonucléotide réductase et l'ADN primase, ce qui conduit à l'inhibition de la synthèse de l'ADN et à la destruction des cellules cancéreuses .

Applications De Recherche Scientifique

Fludarabine has a wide range of scientific research applications:

Mécanisme D'action

Fludarabine exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis and the destruction of cancer cells .

Comparaison Avec Des Composés Similaires

Fludarabine est souvent comparé à d'autres analogues de la purine tels que la clofarabine et la bendamustine :

Clofarabine : Semblable à la fludarabine, la clofarabine est un analogue de nucléoside purine avec une forte sélectivité pour les lymphocytes.

La spécificité de Fludarabine réside dans son mécanisme d'action spécifique et son efficacité dans le traitement de diverses malignités hématologiques, ce qui en fait un composé précieux dans les milieux cliniques et de recherche.

Propriétés

Numéro CAS |

191414-23-0 |

|---|---|

Formule moléculaire |

C9H11NO2S |

Poids moléculaire |

197.26 g/mol |

Nom IUPAC |

(2S)-2-methyl-3-pyridin-2-ylsulfanylpropanoic acid |

InChI |

InChI=1S/C9H11NO2S/c1-7(9(11)12)6-13-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1 |

Clé InChI |

LPAYQNLYNXTEIM-SSDOTTSWSA-N |

SMILES |

CC(CSC1=CC=CC=N1)C(=O)O |

SMILES isomérique |

C[C@H](CSC1=CC=CC=N1)C(=O)O |

SMILES canonique |

CC(CSC1=CC=CC=N1)C(=O)O |

Synonymes |

Propanoic acid, 2-methyl-3-(2-pyridinylthio)-, (2S)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.